5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N5/c11-7-1-6(10(12,13)14)4-17-9(7)19-8(16)5(2-15)3-18-19/h1,3-4H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCPRTLVGONCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.
Formation of Pyrazole Ring: The key step involves the cyclization of the starting material with appropriate reagents to form the pyrazole ring. This can be achieved using hydrazine derivatives under controlled conditions.
Introduction of Amino and Cyano Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Sulfinylation and Sulfenylation Reactions
Compound A undergoes sulfinylation with thionyl chloride (SOCl₂) and potassium trifluoromethylsulfinate (CF₃SO₂K) to form sulfinate derivatives.
Key Example:
| Reagents/Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|
| SOCl₂, CF₃SO₂K, toluene, 0–35°C, argon | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile | 75% | 98% |
-
Mechanism :
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Triethylamine hydrochloride and SOCl₂ generate an intermediate sulfinyl chloride.
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CF₃SO₂K acts as a nucleophile, displacing chloride to form the sulfinate ester.
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Compound A reacts via nucleophilic substitution at the pyrazole C-4 position.
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Cyclization with Enaminones
The 5-amino group in Compound A participates in cyclocondensation with enaminones to form fused pyrazolo[3,4-b]pyridines.
Key Example:
-
Mechanism :
-
Enaminone 38 condenses with the 5-NH₂ group of Compound A , forming an intermediate enaminone (39 ).
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Cyclization occurs via nucleophilic attack at the pyrazole C-4 position, followed by aromatization.
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Functionalization via Cyano Group
The C-4 cyano group in Compound A serves as a site for further functionalization.
Key Example:
-
Mechanism :
-
Disulfides react with halogenating agents (e.g., Cl₂) to generate sulfenyl chlorides, which substitute the cyano group via radical or ionic pathways.
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Nucleophilic Substitution at Pyridine Ring
The 3-chloro substituent on the pyridine ring undergoes nucleophilic displacement.
Key Example:
Solid-Phase Diversification
Compound A derivatives are synthesized via polymer-bound intermediates for combinatorial chemistry applications.
Key Example:
| Reagents/Conditions | Product | Purity | Source |
|---|---|---|---|
| Merrifield resin, CS₂, Fmoc-hydrazine, amines | 5-Amino-1-(substituted thiocarbamoyl)pyrazoles | >90% | High-throughput synthesis enabled by dithiocarbazate linker cleavage. |
Biological Activity and Derivatives
Compound A derivatives exhibit cytotoxic and antitumor properties.
Key Example:
| Derivative | Biological Activity | Cell Line Tested | Source |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine 40 | IC₅₀ = 12 µM (antitumor) | CaCO-2 (colon cancer) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile as an anticancer agent. Research indicates that derivatives of pyrazoles can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating significant antiproliferative activity with IC50 values indicating effective concentrations for therapeutic use .
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| HepG2 | 54.25 | Moderate |
| HeLa | 38.44 | High |
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies show that derivatives exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin. The selectivity index for COX-2 inhibition is notably high, suggesting a potential for reduced side effects associated with conventional NSAIDs .
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.01 | >344 |
| Celecoxib | Not specified | Reference |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. In vitro studies indicate that certain pyrazole derivatives possess significant activity against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of pyrazole derivatives, including the target compound. The results showed promising activity against pancreatic cancer cell lines with IC50 values significantly lower than those of existing treatments, highlighting the potential for clinical applications in oncology .
Case Study 2: Anti-inflammatory Mechanism
In a comparative study on anti-inflammatory agents, the compound demonstrated potent inhibition of COX enzymes and reduced inflammatory markers in vivo. The results indicated that it could serve as a safer alternative to traditional NSAIDs with fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-Carbonitrile Derivatives
Table 1: Key Pyrazole Analogs and Their Properties
Key Observations :
- The pyridinyl substituent in the target compound may offer superior binding to pest-specific enzymes compared to phenyl analogs due to its nitrogen-containing heterocycle .
- Fipronil demonstrates that trifluoromethyl and sulfinyl groups enhance pesticidal activity, suggesting that the target compound’s CF₃ and CN groups could synergize similarly .
Non-Pyrazole Heterocyclic Carbonitriles
Table 2: Carbonitrile-Containing Agrochemicals
Key Observations :
Substituent-Driven Functional Comparisons
- Trifluoromethyl (CF₃) Groups : Enhance metabolic stability and membrane permeability. Present in the target compound, fipronil, and haloxyfop .
- Chloro (Cl) Substituents: Increase electronegativity and resistance to oxidative degradation. Critical in both the target compound and 5-amino-1-(3-chlorophenyl) analogs .
- Cyano (CN) Groups: Improve binding to metalloenzymes (e.g., cytochrome P450) and electron transport chain inhibitors, as seen in fludioxonil .
Biological Activity
5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile (CAS Number: 94038-76-3) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a chlorinated pyridine moiety. Recent studies have highlighted its efficacy in various biological applications, particularly in anti-inflammatory and anticancer activities.
The compound's molecular formula is , with a melting point ranging from 214°C to 216°C. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClF₃N₅ |
| CAS Number | 94038-76-3 |
| Melting Point | 214–216 °C |
| Molecular Weight | 278.46 g/mol |
Anti-inflammatory Activity
Recent research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Case Study: COX Inhibition
In a study assessing the anti-inflammatory potential of various pyrazole derivatives, this compound exhibited an IC50 value indicative of strong COX-2 inhibition. The results were compared against standard anti-inflammatory drugs such as diclofenac:
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 71.11 |
| Diclofenac | 54.65 |
This data suggests that the compound has comparable efficacy to established anti-inflammatory agents.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. In particular, compounds featuring the pyrazole core have been shown to exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies on human tumor cell lines such as HeLa and HCT116 revealed that this compound significantly inhibited cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
The selectivity of this compound towards cancer cells over normal cells suggests its potential as a therapeutic agent in oncology.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancer pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, facilitating its pharmacological effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step sequences starting from pyridine and pyrazole precursors. Key steps include:
- Cyclocondensation : Reaction of substituted pyridines with cyanoacetamide derivatives under basic conditions .
- Functionalization : Introduction of the trifluoromethyl and chloro groups via halogenation and fluorination reactions, requiring precise temperature control (e.g., 0–5°C for halogenation) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while dichloromethane is preferred for acid-sensitive intermediates . Optimization strategies :
- Use of sodium cyanide or potassium carbonate to stabilize intermediates .
- Purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyrazole and pyridinyl rings. The nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in ¹³C NMR .
- IR spectroscopy : Confirm the nitrile stretch at ~2200–2250 cm⁻¹ and amino N–H stretches at ~3300–3500 cm⁻¹ .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 344.03 for C₁₁H₆ClF₃N₅) .
- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyl substituent influence reactivity in cross-coupling reactions?
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity at the pyridinyl ring. The chloro substituent directs reactions to the ortho/para positions.
- Impact on Suzuki coupling : The pyridinyl moiety participates in Pd-catalyzed couplings, but -CF₃ may reduce catalytic efficiency due to steric hindrance. Optimize using Buchwald-Hartwig conditions (e.g., XPhos ligand, 80°C) .
- Table : Substituent Effects on Reactivity
| Substituent | Electronic Effect | Preferred Reaction Type |
|---|---|---|
| -CF₃ | Strongly EWG | Nucleophilic aromatic substitution |
| -Cl | Moderate EWG | Cross-coupling (C–N, C–O bonds) |
Q. What computational approaches are used to model this compound’s interactions with biological targets, and how reliable are these predictions?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential. For this compound, the LUMO is localized on the pyridinyl ring, suggesting nucleophilic attack susceptibility .
- Molecular docking : Used to simulate binding to enzymes (e.g., kinases). Studies show the pyrazole ring forms hydrogen bonds with active-site residues, while -CF₃ enhances hydrophobic interactions .
- Validation : Correlation between docking scores (e.g., Glide scores ≤ -8 kcal/mol) and in vitro IC₅₀ values improves reliability .
Q. How can contradictions in biological activity data across studies be resolved through experimental design?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to identify species-specific effects .
- Impurity profiling : Quantify byproducts (e.g., dechlorinated analogs) via LC-MS and assess their bioactivity .
Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?
- Batch vs. flow chemistry : Transitioning from batch to continuous flow improves heat management for exothermic steps (e.g., nitrile formation) .
- Catalyst recycling : Use immobilized Pd catalysts to reduce costs and metal contamination .
- Table : Pilot-Scale Optimization Parameters
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 50 L |
| Temperature Control | Ice bath | Jacketed reactor |
| Yield | 65–70% | 60–68% |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
